Azithromycin N-Ethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

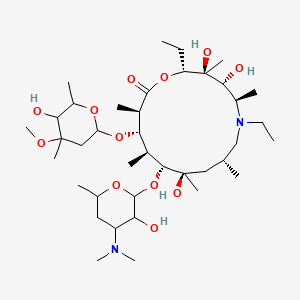

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWHWVRHQDUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azithromycin N-Ethyl (CAS: 92594-45-1): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity

Section 1: Executive Summary

Azithromycin N-Ethyl (CAS: 92594-45-1) is a critical analytical reference standard for the pharmaceutical industry, recognized primarily as a process-related impurity and potential metabolite of Azithromycin.[1][2] As an N-ethyl analog of the widely-used macrolide antibiotic Azithromycin, its presence in the final active pharmaceutical ingredient (API) must be meticulously controlled to ensure the safety and efficacy of the drug product. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core characteristics of the parent compound, the physicochemical properties of the N-ethyl analog, its synthetic origins, and the robust analytical methodologies required for its identification and quantification. By explaining the causality behind experimental choices, this document serves as a practical resource for impurity profiling and quality control in the manufacturing of Azithromycin.

Section 2: The Parent Compound - Azithromycin

A thorough understanding of this compound necessitates a foundational knowledge of its parent molecule, Azithromycin.

Chemical Identity and Therapeutic Class

Azithromycin (CAS: 83905-01-5) is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[3][4][5] It is derived from erythromycin, with a key structural modification: a methyl-substituted nitrogen atom is incorporated into the lactone ring, forming a 15-membered ring.[4] This structural change confers greater acid stability and improved pharmacokinetic properties compared to erythromycin, such as a longer half-life and extensive tissue penetration.[4][6][7]

Mechanism of Action

Like other macrolides, Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[8] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and inhibiting the assembly of the 50S ribosomal subunit.[6][7] This action effectively halts the growth and replication of the bacteria.[8]

Synthesis Overview & Origin of the N-Ethyl Impurity

Azithromycin is typically synthesized from Erythromycin A. The process involves a Beckmann rearrangement of erythromycin A oxime, followed by a reduction of the resulting lactam and subsequent N-methylation to introduce the methyl group on the nitrogen atom within the macrolide ring.

The formation of this compound is not part of the intended synthetic pathway. Its presence is typically attributed to one of two sources:

-

Process-Related Impurity: Contamination of the methylation reagent (e.g., formaldehyde/formic acid) with its ethyl- C2 equivalents (e.g., acetaldehyde/acetic acid) can lead to a competing N-ethylation reaction, producing the N-ethyl analog alongside the desired N-methyl product.

-

Intentional Synthesis: For use as a certified reference material, this compound is synthesized deliberately, likely by using a specific ethylating agent in place of the methylating agent during the final synthesis step.

Section 3: this compound - Core Profile

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Azithromycin, except for the substitution of an ethyl group for the methyl group on the nitrogen atom at the 9a position of the azalide ring.

Diagram 1: Chemical Structure of this compound

Caption: A simplified representation of the N-ethyl group attached to the azalide ring.

This seemingly minor structural modification necessitates a complete characterization to distinguish it from the parent API.

Table 1: Physicochemical Properties of this compound vs. Azithromycin

| Property | This compound | Azithromycin (Parent API) |

|---|---|---|

| CAS Number | 92594-45-1[1][9][10] | 83905-01-5[7] |

| Molecular Formula | C₃₉H₇₄N₂O₁₂[1][10] | C₃₈H₇₂N₂O₁₂[4][7] |

| Molecular Weight | ~763.01 g/mol [1][10] | ~748.99 g/mol [4][7] |

| Appearance | White Crystalline Powder (assumed) | White Crystalline Powder[4][5] |

| Solubility | Assumed similar to Azithromycin | Easily soluble in anhydrous ethanol and methylene chloride; almost insoluble in water.[5] |

Section 4: The Critical Role of Impurity Profiling

Regulatory Context

Global regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B), mandate that all impurities in a drug substance above a certain threshold (typically 0.10%) be identified, quantified, and monitored. The presence of unidentified or uncontrolled impurities can pose significant risks to patient safety. This makes the characterization and control of compounds like this compound a non-negotiable aspect of drug manufacturing.

This compound as a Key Analytical Marker

The use of a qualified this compound reference standard is essential for a self-validating quality control system.[1] It serves multiple critical functions:

-

Method Specificity: It is used to prove that the analytical method can unequivocally separate the impurity from the main Azithromycin peak and other related substances.

-

Accurate Quantification: It allows for the accurate determination of the impurity's concentration in a given batch of API, ensuring it remains below the established safety limits.

-

Peak Identification: In chromatographic analyses, it serves as a marker to confirm the identity of an unknown peak by comparing retention times.

Section 5: Analytical Methodologies for Characterization and Quantification

A multi-faceted analytical approach is required for the definitive identification and routine quantification of this compound.

Chromatographic Separation: The Cornerstone of Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating Azithromycin from its related substances.[4][11][12]

-

Expertise & Causality: The choice of analytical conditions is critical. Macrolides are basic compounds and lack a strong UV chromophore. Therefore, methods often employ a high pH mobile phase (pH > 10) to ensure the analytes are in their neutral, un-ionized state, which improves peak shape and retention on C18 columns. A high column temperature (e.g., 60 °C) is often used to reduce mobile phase viscosity and improve peak efficiency.[11] Detection is typically performed at low UV wavelengths (~210 nm) where the molecule exhibits some absorbance.[6][11][12] Alternatively, electrochemical detection (ECD) can be employed for higher sensitivity, as specified in some pharmacopeial methods.[13]

Protocol: Representative RP-HPLC Method for Azithromycin Related Substances

This protocol is a representative example and must be validated for its intended use.

-

Instrumentation:

-

HPLC system with a UV or ECD detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM Ammonium Acetate, pH adjusted to 6.8 or higher) and an organic modifier (e.g., Acetonitrile) in a ratio of approximately 18:82 (v/v).[11] The exact ratio should be optimized to achieve separation.

-

Flow Rate: 0.7 - 1.0 mL/min.[11]

-

Column Temperature: 60 °C.[11]

-

Detection: UV at 210 nm.[11]

-

Injection Volume: 20-50 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Acetonitrile:water mixture) to a known concentration (e.g., 0.5 µg/mL).

-

Test Solution: Accurately weigh and dissolve the Azithromycin API sample in the diluent to a higher concentration (e.g., 1000 µg/mL).

-

System Suitability: Prepare a solution containing both Azithromycin and this compound to verify resolution.

-

-

Analysis & Calculation:

-

Inject the solutions into the chromatograph.

-

Identify the this compound peak in the test sample by comparing its retention time with that of the standard.

-

Calculate the amount of the impurity in the test sample using the peak area response and the known concentration of the reference standard.

-

Spectroscopic Identification

While HPLC is used for separation and quantification, spectroscopic methods provide definitive structural proof. A full characterization data package for a reference standard like this compound typically includes HPLC, Mass Spectrometry, 1H NMR, and FT-IR.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a CH₂ group (14 Da) compared to Azithromycin. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[9][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.[1] 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[15] Specific signals corresponding to the ethyl group (a triplet and a quartet in the 1H NMR spectrum) would definitively distinguish it from the N-methyl singlet in Azithromycin. Advanced 2D NMR techniques (e.g., COSY, HSQC) can confirm the connectivity of atoms.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's overall structure.[9]

Section 6: Integrated Analytical Workflow

The effective control of this compound relies on an integrated workflow that combines detection, identification, and routine monitoring.

Diagram 2: Impurity Identification and Control Workflow

Caption: A workflow for the discovery, characterization, and routine control of a process impurity.

Section 7: Conclusion

This compound is more than a minor structural variant; it is a critical process signature in the manufacturing of Azithromycin. Its proper identification, quantification, and control are emblematic of the rigorous standards required in modern pharmaceutical development. For scientists and researchers, a comprehensive understanding of its origins and the analytical techniques used for its characterization is fundamental to ensuring the quality, safety, and regulatory compliance of the final drug product. The availability and correct use of a certified this compound reference standard form the bedrock of a robust and trustworthy quality control strategy.

Section 8: References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [Link]

-

M, P., K, P., & C, S. (2022). Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia. International Journal of Pharmaceutical Sciences, 13(4), 43-56. [Link]

-

Barbas, C., Garcia, A., Saavedra, L., & Castro, M. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. [Link]

-

Antec Scientific. (2018). Azithromycin According to USP method. [Link]

-

Wikipedia contributors. (n.d.). Azithromycin. In Wikipedia. [Link]

-

Borkar, S. U., et al. (2022). Review on various analytical methodologies for Azithromycin. NewBioWorld, 1(1), 1-10. [Link]

-

Al-Aani, H., & Kharoaf, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Pharmaceutical Sciences and Research, 8(9), 3825-3833. [Link]

-

Veeprho. (n.d.). This compound Analog | CAS 92594-45-1. [Link]

-

Veeprho. (n.d.). N-Nitroso Azithromycin. [Link]

-

Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 118-123. [Link]

-

Bašić, S., et al. (2007). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Azithromycin? Patsnap Synapse. [Link]

-

Islam, M. R., et al. (2019). Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. ResearchGate. [Link]

-

Allmpus. (n.d.). Azithromycin EP Impurity P | Azithromycin USP RC-P. [Link]

-

Aronhime, J., et al. (2009). Process for preparation of anhydrous azithromycin. Google Patents.

Sources

- 1. biosynth.com [biosynth.com]

- 2. allmpus.com [allmpus.com]

- 3. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dspace.ceu.es [dspace.ceu.es]

- 5. newbioworld.org [newbioworld.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Azithromycin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Azithromycin? [synapse.patsnap.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound | CAS 92594-45-1 | LGC Standards [lgcstandards.com]

- 11. japsonline.com [japsonline.com]

- 12. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. antecscientific.com [antecscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Azithromycin N-Ethyl

This guide provides a comprehensive technical overview for the synthesis and characterization of Azithromycin N-Ethyl, a derivative of the widely-used macrolide antibiotic, azithromycin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the scientific rationale behind the synthetic strategy, provides detailed experimental protocols, and outlines a thorough characterization workflow.

Introduction: The Rationale for N-Alkylation of Azithromycin

Azithromycin, a 15-membered azalide, is a cornerstone of antibacterial therapy.[1] Its unique pharmacokinetic profile, including high tissue distribution and a long half-life, has made it a clinical success.[1] Chemical modification of the azithromycin scaffold presents an opportunity to modulate its biological activity, potentially leading to derivatives with altered antimicrobial spectra, improved efficacy against resistant strains, or novel therapeutic applications beyond its antibiotic properties.[1][2]

The secondary amine at the 9a position of the aglycone ring is a prime target for chemical modification.[1] N-alkylation at this position can influence the molecule's polarity, lipophilicity, and steric bulk, which in turn can affect its binding to the bacterial ribosome and overall pharmacokinetic and pharmacodynamic properties.[3][4] The synthesis of this compound serves as a model for exploring the impact of small alkyl substitutions at this critical position.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination. This classical organic transformation offers a high-yielding and selective method for the N-alkylation of secondary amines.[5][6][7] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Reaction Mechanism: Reductive Amination

The proposed mechanism for the synthesis of this compound via reductive amination is as follows:

-

Iminium Ion Formation: Azithromycin's secondary amine nucleophilically attacks the carbonyl carbon of acetaldehyde. This is followed by proton transfer and subsequent dehydration to form a reactive iminium ion intermediate.

-

Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired N-ethylated product.[5] STAB is the preferred reducing agent for this transformation as it is less basic and more selective for imines over aldehydes compared to other borohydrides like sodium borohydride.[5][6]

Sources

- 1. Azalides from azithromycin to new azalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

Azithromycin N-Ethyl as a reference standard

An In-depth Technical Guide to Azithromycin N-Ethyl as a Reference Standard

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound as a chemical reference standard. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document delves into the underlying scientific principles and practical methodologies required to establish a robust and reliable reference standard. We will explore the critical role of reference standards in drug development, detail multi-technique analytical workflows for structural elucidation and purity assessment, and provide field-proven insights grounded in pharmacopeial and regulatory standards.

The Imperative for High-Quality Reference Standards in Pharmaceutical Analysis

In pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Azithromycin, a widely used macrolide antibiotic, is no exception.[1] Its synthesis and degradation can produce a profile of related substances and impurities that must be meticulously monitored and controlled. A reference standard is a highly purified and well-characterized substance used as a measurement base for these analytical procedures.[2][3]

The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official reference standards that form the legal and scientific basis for quality control.[4][5] These standards are essential for:

-

Identity Confirmation: Ensuring the correct compound is present.

-

Purity Evaluation: Quantifying known and unknown impurities.

-

Assay Validation: Establishing the accuracy and precision of quantitative methods.

-

Method Development: Serving as a benchmark during the creation of new analytical procedures.

This compound is an analog and potential process-related impurity of Azithromycin.[6] Establishing it as a qualified reference standard is not merely a procedural step but a foundational requirement for ensuring the quality of the final drug product. It allows laboratories to accurately identify and quantify this specific impurity, thereby ensuring the API conforms to the stringent limits set by regulatory bodies.

Profile of this compound

This compound is structurally analogous to Azithromycin, a semi-synthetic macrolide antibiotic.[6] Understanding its physicochemical properties is the first step in its qualification as a reference standard.

| Property | Value | Source |

| IUPAC Name | [2R-(2R, 3S, 4R, 5R, 8R, 10R, 11R, 12S, 13S, 14R)]-13-[(2, 6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2, 6-diethyl-3, 4, 10-trihydroxy-3, 5, 8, 10, 12, 14-hexamethyl-11-[[3, 4, 6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | [6] |

| CAS Number | 92594-45-1 | [6] |

| Molecular Formula | C₃₉H₇₄N₂O₁₂ | [6] |

| Molecular Weight | 763.01 g/mol | [6] |

The key structural difference from Azithromycin lies in the substitution at the nitrogen atom within the azalide ring. This seemingly minor modification necessitates a complete and independent characterization to confirm its identity and purity.

The Reference Standard Qualification Workflow

Establishing a new reference standard is a systematic process that transforms a synthesized chemical entity into a certified analytical tool. This workflow is designed to be a self-validating system, where orthogonal (i.e., different and independent) analytical techniques are used to build a comprehensive and undeniable profile of the material.

Caption: Workflow for the qualification of a new pharmaceutical reference standard.

Analytical Characterization Methodologies

A multi-faceted analytical approach is required to fully characterize this compound. No single technique is sufficient; instead, data from several orthogonal methods are integrated to build a complete picture of the material's identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity analysis, separating the main compound from any process-related impurities or degradants.[7] A stability-indicating method must be developed and validated to demonstrate it can resolve the main peak from all potential impurities.[8]

Expertise & Causality: The choice of mobile phase and pH is critical. For azalides like Azithromycin, a slightly alkaline pH (e.g., 7.5) is often used to suppress the ionization of the amine groups, leading to better peak shape and retention on a C18 column.[9] UV detection is typically performed at a low wavelength, such as 210 nm, because macrolides lack a strong chromophore.[9][10]

Experimental Protocol: HPLC-UV Purity Method

-

Chromatographic System: A standard HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 7.5 with dilute Potassium Hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 35% B to 65% B over 30 minutes. This gradient must be optimized to ensure separation of all known related substances.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.

-

Injection Volume: 10 µL.

-

Analysis: Analyze the sample and calculate the area percent of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Purity Results

| Parameter | Acceptance Criteria | Typical Result |

| Purity (Area %) | ≥ 99.5% | 99.8% |

| Largest Impurity | ≤ 0.2% | 0.11% |

| Total Impurities | ≤ 0.5% | 0.20% |

| Tailing Factor | 0.8 - 1.5 | 1.1 |

| Theoretical Plates | > 2000 | 8500 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides unambiguous confirmation of the molecular weight, adding a high degree of certainty to the compound's identity.[11][12]

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is ideal for molecules like this compound, which contain basic nitrogen atoms that are readily protonated. The resulting [M+H]⁺ ion is then analyzed by the mass spectrometer.

Experimental Protocol: LC-MS Identity Verification

-

LC System: Utilize the same LC method as described in Section 4.1 to ensure chromatographic compatibility.

-

Mass Spectrometer: A Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: ESI, Positive Mode.

-

Scan Range: m/z 100 - 1000.

-

Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the [M+H]⁺ ion.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Theoretical Value (m/z) | Observed Value (m/z) |

| Molecular Weight | 763.01 | - |

| [M+H]⁺ (Protonated) | 764.02 | 764.03 |

| [M+Na]⁺ (Sodium Adduct) | 786.00 | 786.01 |

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural elucidation.[13] Both ¹H and ¹³C NMR spectra are required to confirm the complete chemical structure.

Expertise & Causality: The key diagnostic signals for this compound will be those of the ethyl group attached to the nitrogen, which will be absent in the spectrum of Azithromycin. Specifically, a triplet and a quartet in the ¹H NMR spectrum, and two additional aliphatic signals in the ¹³C NMR spectrum, will confirm the N-ethyl moiety. Comparing the full spectrum to that of a well-characterized Azithromycin standard allows for unambiguous assignment of all other signals.[1][13]

Experimental Protocol: NMR Analysis

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

-

Experiments to Perform:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

2D NMR (e.g., COSY, HSQC) as needed for full assignment.

-

-

Data Analysis: Assign all proton and carbon signals and confirm they are consistent with the proposed structure of this compound.

Method Validation Principles

Any analytical method used to characterize a reference standard must itself be validated to prove it is fit for purpose.[14] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2).[15][16]

Caption: Key validation parameters for an analytical procedure as per ICH Q2(R2).

Stability, Storage, and Handling

Once certified, the integrity of the reference standard must be maintained throughout its lifecycle. This is achieved through a robust stability testing program and controlled storage.[17]

-

Stability Program: The reference standard should be placed on a formal stability program according to ICH guideline Q1A(R2).[17] Samples are stored at long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 25 °C / 60% RH) conditions and tested at predetermined intervals using a validated stability-indicating method.

-

Storage: Based on stability data, appropriate storage conditions are defined. For many complex molecules like this compound, storage is typically at controlled cold temperatures (2-8 °C) and protected from light in a well-sealed container to prevent degradation and moisture uptake.

-

Handling: Before use, the standard should be allowed to equilibrate to ambient temperature in a desiccator to prevent condensation. Follow any specific instructions on the Certificate of Analysis regarding drying.[5]

Conclusion

The qualification of is a rigorous, multi-disciplinary endeavor that underpins the quality control of Azithromycin API and drug products. It requires a deep understanding of analytical chemistry, a commitment to regulatory guidelines, and a systematic workflow that combines orthogonal techniques to ensure identity, purity, and potency. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently establish and utilize high-quality reference standards, thereby ensuring the safety and efficacy of the medicines delivered to patients.

References

-

Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from Antec Scientific website. [Link]

-

NewBioWorld. (2022). Review on various analytical methodologies for Azithromycin. Retrieved from NewBioWorld. [Link]

-

Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from CEU Repositorio Institucional. [Link]

-

National Center for Biotechnology Information. (n.d.). Azithromycin. PubChem Compound Database. Retrieved from [Link]

-

Al-Aani, H., & Al-Rekabi, A. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics. [Link]

-

United States Pharmacopeia. (2019). Azithromycin Tablets Monograph. USP-NF. [Link]

-

Srinivasa Rao, T., et al. (2012). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]

-

Veeprho. (n.d.). This compound Analog. Retrieved from [Link]

- Google Patents. (n.d.). CN108727445B - Synthesis method of azithromycin impurity F.

-

Kharoaf, M., et al. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science. [Link]

-

ResearchGate. (n.d.). 1D 1H NMR spectrum of azithromycin dihydrate in a 50 mM sodium cholate.... Retrieved from [Link]

-

PubMed Central. (2019). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]

-

Le, T., et al. (2021). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of Analytical Methods in Chemistry. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Alam, P., et al. (2021). Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. Journal of Pharmaceutical Research International. [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

ResearchGate. (2021). AZITHROMYCIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

CMC Drug Product Development Regulatory Consulting Pharma. (2012). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

-

ResearchGate. (2000). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Retrieved from [Link]

-

PharmTech. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usp.org [usp.org]

- 3. uspbpep.com [uspbpep.com]

- 4. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]

- 5. usp.org [usp.org]

- 6. veeprho.com [veeprho.com]

- 7. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. antecscientific.com [antecscientific.com]

- 11. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy | Bangladesh Pharmaceutical Journal [banglajol.info]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

The Azalide Frontier: A Technical Guide to the Discovery and Chemistry of Azithromycin N-Ethyl

Abstract

This technical guide provides an in-depth exploration of Azithromycin N-Ethyl, a key related substance of the globally significant macrolide antibiotic, Azithromycin. While not a therapeutic agent in its own right, the history and synthesis of this compound are intrinsically linked to the development and quality control of its parent compound. This document details the historical context of Azithromycin's discovery, the likely origins of the N-Ethyl derivative as a synthetic byproduct or metabolite, and presents a detailed, plausible synthesis protocol based on established macrolide chemistry. Furthermore, we provide a comprehensive analytical profile, including expected spectroscopic data and its significance for researchers, scientists, and drug development professionals in the field of antibiotic chemistry and pharmaceutical analysis.

Introduction: The Genesis of Azalides - A New Chapter in Macrolide Chemistry

The story of this compound begins with its parent molecule, Azithromycin, a landmark discovery that redefined the therapeutic potential of macrolide antibiotics. The first 14-membered macrolide, erythromycin A, was a groundbreaking discovery in 1952, but its clinical utility was hampered by instability in acidic environments and a relatively narrow spectrum of activity.

In 1980, a team of researchers at the Croatian pharmaceutical company Pliva, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Dr. Gorjana Lazarevski, and Dr. Zrinka Tamburašev, achieved a remarkable breakthrough.[1] Through a rational, medicinal chemistry-driven approach, they successfully modified the erythromycin A scaffold by incorporating a methyl-substituted nitrogen atom into the lactone ring.[2][3] This pioneering work, which involved a key Beckmann rearrangement of erythromycin A oxime, gave rise to a new class of 15-membered macrolides known as azalides .[2][4] The lead compound from this research, Azithromycin, was patented by Pliva in 1981 and approved for medical use in 1988.[2][5]

Azithromycin exhibited superior acid stability, an enhanced pharmacokinetic profile, and a broader spectrum of activity compared to erythromycin.[3] Its mechanism of action, like other macrolides, involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[3][5] The structural modification in azithromycin, however, leads to altered conformational dynamics of the macrolactone ring, resulting in novel interactions with the bacterial ribosome.[6]

The Emergence of this compound: An Inevitable Consequence of Synthesis and Metabolism

The "discovery" of this compound is not a tale of a targeted drug discovery program but rather a narrative rooted in the meticulous analysis of Azithromycin's synthesis and metabolic fate. In the world of pharmaceutical manufacturing, the identification and characterization of impurities and related substances are of paramount importance for ensuring the safety and efficacy of the final drug product.

This compound (CAS: 92594-45-1) is recognized as a significant related substance in the production of Azithromycin. Its origins can be traced to two primary sources:

-

A Byproduct of Synthesis: The final step in the seminal synthesis of Azithromycin is the N-methylation of the secondary amine in the azalide ring.[6] This is typically achieved through reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction) or other methylating agents. In an industrial setting, the presence of ethyl-containing reagents or solvents, or impurities in the starting materials, could potentially lead to a competing N-ethylation reaction, yielding this compound as a minor byproduct.

-

A Metabolic Product: While Azithromycin is noted for its relative metabolic stability due to the nitrogen in the macrolide ring, some in-vivo biotransformation can occur.[7] It is plausible that this compound could be a metabolite of Azithromycin, although this is less extensively documented than its role as a process-related impurity.

The critical need to identify and quantify such related substances has led to the synthesis and characterization of this compound as an analytical reference standard. This allows for the development of robust analytical methods to ensure the purity of the active pharmaceutical ingredient (API).

Synthesis of this compound: A Plausible Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from Azithromycin, involving N-demethylation followed by N-ethylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Demethylation of Azithromycin

This step is based on methodologies described for the synthesis of Azithromycin impurities.[8]

-

Reaction Setup: To a solution of Azithromycin (10 g) in dichloromethane (50 mL) at room temperature, add N-fluorobisbenzenesulfonamide (3.0 g).

-

Reaction Execution: Stir the reaction mixture at 30°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a 3% sodium bicarbonate solution (30 g). Separate the organic layer.

-

Purification: Evaporate the organic layer to dryness to obtain the crude N-demethyl Azithromycin. Recrystallize the crude product from an acetone/water mixture to yield the purified precursor.

Step 2: Reductive N-Ethylation of N-Demethyl Azithromycin

This is a standard reductive amination protocol.

-

Reaction Setup: Dissolve the purified N-Demethyl Azithromycin (5 g) in 1,2-dichloroethane (50 mL).

-

Reagent Addition: Add acetaldehyde (1.5 equivalents) to the solution, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents) in portions over 15 minutes.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

As a reference standard, the analytical profile of this compound is crucial. Below are the expected key analytical characteristics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 92594-45-1 | [9] |

| Molecular Formula | C₃₉H₇₄N₂O₁₂ | [9] |

| Molecular Weight | 763.01 g/mol | [9] |

| Appearance | Expected to be a white to off-white solid | - |

Spectroscopic Data (Predicted)

The following data are predicted based on the known spectra of Azithromycin and the expected influence of the N-ethyl group.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very similar to that of Azithromycin, with the key difference being the signals for the N-alkyl group.

-

N-Methyl Signal (Azithromycin): A singlet at approximately 2.2-2.3 ppm.

-

N-Ethyl Signals (this compound): The singlet of the N-methyl group would be replaced by a quartet (CH₂) at approximately 2.4-2.6 ppm and a triplet (CH₃) at approximately 1.0-1.2 ppm, characteristic of an ethyl group attached to a nitrogen atom.

4.2.2. ¹³C NMR Spectroscopy

-

N-Methyl Signal (Azithromycin): A signal around 40-42 ppm.

-

N-Ethyl Signals (this compound): The N-methyl signal would be absent. Two new signals would appear: one for the N-CH₂ group at approximately 45-50 ppm and another for the N-CH₂-CH₃ group at approximately 12-15 ppm.

4.2.3. Mass Spectrometry

The nominal mass of this compound is 762 g/mol . In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the following ions would be expected:

-

[M+H]⁺: m/z 763.0

-

[M+Na]⁺: m/z 785.0

Fragmentation patterns in MS/MS would be similar to Azithromycin, involving the loss of the sugar moieties.

Significance in Drug Development and Quality Control

The primary role of this compound is as a certified reference material for the quality control of Azithromycin. Its importance can be summarized as follows:

-

Impurity Profiling: It serves as a standard to identify and quantify the presence of this specific impurity in batches of Azithromycin API and finished pharmaceutical products.

-

Analytical Method Development: It is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are capable of separating and detecting this compound from Azithromycin and other related substances.

-

Forced Degradation Studies: It can be used in stress testing of Azithromycin to understand its degradation pathways and to develop stability-indicating analytical methods.[3]

Conclusion

This compound, while not a therapeutic agent itself, is a molecule of significant importance in the pharmaceutical sciences. Its history is interwoven with the development and commercialization of one of the world's most successful antibiotics. A thorough understanding of its synthesis and analytical characteristics is essential for ensuring the quality, safety, and efficacy of Azithromycin. This technical guide provides a comprehensive overview for researchers and professionals in the field, bridging the gap between the celebrated history of Azithromycin and the practical, technical details of its related substances.

References

-

PubChem. Azithromycin. National Center for Biotechnology Information. [Link]

-

Wikipedia. Azithromycin. [Link]

-

Wockhardt Ltd. A Process For Preparation Of Pure Azithromycin. Quick Company. [Link]

- Google Patents.

-

E-PICOS. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. PMC - PubMed Central. [Link]

-

Hrčak. The Story of Azithromycin. [Link]

-

Veeprho. This compound Analog | CAS 92594-45-1. [Link]

- Google Patents.

-

ResearchGate. Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. [Link]

- Google Patents. CN104558069A - Synthesis method for macrolide impurities.

- Google Patents.

-

PubMed Central. A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. [Link]

-

NCBI Bookshelf. Azithromycin - StatPearls. [Link]

-

ResearchGate. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. [Link]

-

ResearchGate. Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. [Link]

- Google Patents.

-

Taylor & Francis Online. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. [Link]

-

PubMed. Pharmaceutical company PLIVA: from Nobel laureate Vladimir Prelog to global blockbuster - antibiotic azithromycin. [Link]

-

PMC. Mechanism of action, resistance, synergism, and clinical implications of azithromycin. [Link]

-

PubMed. Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. [Link]

Sources

- 1. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 2. Azithromycin - Wikipedia [en.wikipedia.org]

- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]

- 7. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Azithromycin and the Potential Related Substance, Azithromycin N-Ethyl

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Azithromycin and its related substances. While this method is demonstrated to be effective for common Azithromycin impurities, it is also designed to be a starting point for the specific analysis of Azithromycin N-Ethyl, a potential process-related impurity or degradant. The causality behind the selection of chromatographic parameters is discussed in depth, providing a framework for adaptation and validation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quality control and stability testing of Azithromycin.

Introduction: The Imperative for Impurity Profiling in Azithromycin

Azithromycin is a widely prescribed macrolide antibiotic, belonging to the azalide subclass, and is used to treat a variety of bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), the purity of Azithromycin is critical to its safety and efficacy. During its synthesis and storage, various related substances, including process impurities and degradation products, can emerge.[2] Regulatory bodies worldwide mandate the identification and quantification of these impurities to ensure the quality of the final drug product.

This application note focuses on a universal HPLC method applicable to a range of these impurities, with a particular consideration for this compound (CAS 92594-45-1), an analog of Azithromycin.[3] While specific pharmacopeial methods exist for known impurities, a robust, adaptable method is invaluable for both routine quality control and research and development. The method detailed herein is built upon established principles of reversed-phase chromatography for macrolide antibiotics and is designed to be both reliable and readily transferable.

Causality of Method Development: A Scientifically Grounded Approach

The development of this HPLC method was guided by the physicochemical properties of Azithromycin and its analogs. The choices of stationary phase, mobile phase, and detection parameters were made to ensure optimal separation, sensitivity, and robustness.

-

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for this method. Azithromycin and its related substances are relatively large, lipophilic molecules, making them well-suited for retention and separation on a hydrophobic C18 column.[4][5] The use of a high-purity, end-capped silica-based C18 column is recommended to minimize peak tailing, which can be caused by the interaction of the basic amine groups on the Azithromycin molecule with residual acidic silanols on the silica surface.

-

Mobile Phase Composition: A buffered mobile phase is essential for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like Azithromycin. This method employs a phosphate buffer, which provides good buffering capacity in the mid-pH range.[6][7] The pH of the mobile phase is a critical parameter; a slightly alkaline pH (around 7.5) is often used to ensure that the tertiary amine groups on the Azithromycin molecule are in a consistent, non-ionized or partially ionized state, leading to better peak shape.[6] Acetonitrile and methanol are common organic modifiers used to elute the analytes from the C18 column.[2] A gradient elution may be necessary to resolve early-eluting polar impurities from the main Azithromycin peak and any later-eluting, more hydrophobic impurities within a reasonable run time.[8]

-

Detection: Azithromycin lacks a strong chromophore, which makes UV detection challenging. However, it exhibits sufficient absorbance at low UV wavelengths, typically between 210 nm and 215 nm, to allow for sensitive detection.[5][6] This wavelength range is a common choice for the analysis of Azithromycin and its impurities.[9] While electrochemical detection (ECD) can offer higher sensitivity for Azithromycin, UV detection is more widely available in analytical laboratories and is sufficient for most quality control purposes.[10]

Experimental Protocol

Materials and Reagents

-

Azithromycin Reference Standard (USP or equivalent)

-

This compound Reference Standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate, monobasic (ACS grade or higher)

-

Sodium hydroxide (for pH adjustment)

-

Phosphoric acid (for pH adjustment)

-

Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 7.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 212 nm |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase A : Acetonitrile (50:50, v/v) |

Preparation of Solutions

-

Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 7.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.5 with a sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (Azithromycin): Accurately weigh and dissolve approximately 25 mg of Azithromycin Reference Standard in the diluent to make a 50 mL solution to obtain a concentration of about 0.5 mg/mL.

-

Standard Solution (for System Suitability and Quantification): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.05 mg/mL.

-

Sample Solution: Accurately weigh and dissolve a quantity of the sample containing approximately 25 mg of Azithromycin in the diluent to make a 50 mL solution. Further dilute if necessary to achieve a final concentration of about 0.5 mg/mL.

System Suitability: A Self-Validating System

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. These tests verify that the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the Azithromycin peak |

| Theoretical Plates | Not less than 2000 for the Azithromycin peak |

| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the Azithromycin standard solution (n=5) |

Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies should be conducted on Azithromycin.[11] This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products.[4][12] The analysis of these stressed samples by the proposed HPLC method should demonstrate that the degradation product peaks are well-resolved from the main Azithromycin peak.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of Azithromycin and its related substances.

Caption: Workflow for the HPLC analysis of Azithromycin and its impurities.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the analysis of Azithromycin and its related substances. The rationale behind the method development has been thoroughly explained to allow for a deeper understanding and potential adaptation for specific analytical challenges, such as the quantification of this compound. For the specific analysis of this compound, this method should be validated using a certified reference standard of the compound to confirm its retention time, resolution from other components, and response factor. This application note serves as a comprehensive guide for quality control laboratories and researchers in the pharmaceutical industry.

References

- Barbas, C., & Miguel, L. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.

- Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.

- Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(09), 020-029.

- Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 5(4), 166-172.

- Kibwage, I. O., et al. (2013). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Journal of Pharmaceutical and Biomedical Analysis, 72, 148-154.

-

Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

-

Antec Scientific. (2018). Azithromycin According to USP method. Available at: [Link]

-

El-Gindy, A., et al. (2008). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

-

Veeprho. This compound Analog | CAS 92594-45-1. Available at: [Link]

- Peschel, G. A. (2004). Degradation products of azithromycin, and methods for their indentification. Google Patents. US20040266997A1.

-

Al-Rimawi, F. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

-

PubChem. Azithromycin. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. Separation of Azithromycin on Newcrom R1 HPLC column. Available at: [Link]

- Novak, P., et al. (2019). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5-O-desosaminyl-15-deoxy-15-methylene-azithromycin. Molecules, 24(18), 3345.

-

Wikipedia. Azithromycin. Available at: [Link]

- Moreno, A. H., et al. (2008). Stability study of azithromycin in ophthalmic preparations. Brazilian Journal of Pharmaceutical Sciences, 44(2), 219-226.

- Mishra, K., et al. (2021). AZITHROMYCIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(3), 134-141.

-

Veeprho. N-Nitroso Azithromycin. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. japsonline.com [japsonline.com]

- 5. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. academic.oup.com [academic.oup.com]

- 10. antecscientific.com [antecscientific.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of N-Ethyl Azithromycin Using a Multi-dimensional NMR Approach

Abstract

This application note provides a comprehensive guide for the structural elucidation of N-Ethyl Azithromycin, a potential related substance or derivative of the macrolide antibiotic Azithromycin. We detail a systematic methodology employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just a protocol but the underlying scientific rationale for each step. We present a complete, step-by-step workflow from sample preparation to data acquisition and interpretation, enabling unambiguous confirmation of the N-ethyl modification on the azithromycin scaffold.

Introduction: The Imperative for Precise Structural Characterization

Azithromycin is a semi-synthetic macrolide antibiotic, distinguished by a 15-membered azalactone ring.[1] Its clinical success in treating a wide range of bacterial infections is well-documented.[2] In pharmaceutical development and manufacturing, any modification to the parent structure, whether an intended derivative, a process impurity, or a degradation product, must be unequivocally identified.[3] Such modifications can significantly alter the compound's efficacy, safety, and pharmacokinetic profile.

N-alkylation of the methylamino group in the azalactone ring represents a common synthetic or degradative pathway. The addition of an ethyl group creates N-Ethyl Azithromycin, a distinct chemical entity whose structure must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[4] This note details the application of a comprehensive NMR strategy to confirm the precise location and connectivity of the N-ethyl group on the azithromycin framework.

Foundational NMR Principles for Macrolide Elucidation

The structural complexity of azithromycin necessitates a multi-technique NMR approach. While ¹H and ¹³C NMR provide initial fingerprints, 2D correlation experiments are essential to piece together the molecular puzzle.

-

¹H NMR: Provides information on the number of distinct protons, their chemical environment, and scalar (J) couplings to neighboring protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state (C, CH, CH₂, CH₃).

-

COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH). This is fundamental for tracing out proton networks within individual spin systems, such as the macrolide ring or the sugar moieties.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbons that bear protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is the key experiment for connecting disparate spin systems. For instance, it can link protons on the sugar rings to carbons on the macrolide core, or, critically for this application, link the N-ethyl protons to carbons within the azalactone ring.[5]

Experimental Workflow and Protocols

A systematic workflow is crucial for efficient and accurate structural elucidation. The process begins with meticulous sample preparation and proceeds through a logical sequence of NMR experiments.

Caption: NMR workflow for structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

-

Weighing: Accurately weigh 5-10 mg of the N-Ethyl Azithromycin sample and transfer it to a clean, dry vial.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent solvent for azithromycin and its derivatives, providing good solubility and a wide chemical shift window.[6]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to the vial.

-

Transfer: Gently vortex the vial to ensure complete dissolution. Once dissolved, carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.

-

Quality Control: Ensure the solution is clear and free of any particulate matter.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a guideline for a 500 MHz spectrometer and should be optimized as necessary.

| Experiment | Key Parameters | Purpose & Rationale |

| ¹H NMR | Scans: 16-32, Acq. Time: ~3s, Relax. Delay (d1): 2s | Rapidly provides a high S/N spectrum for initial assessment of sample purity and complexity. |

| ¹³C{¹H} NMR | Scans: 1024-2048, Acq. Time: ~1.5s, d1: 2s | Provides the carbon fingerprint of the molecule. A longer acquisition time is needed due to the low natural abundance of ¹³C. |

| gCOSY | Scans: 8-16, TD(F2): 2048, TD(F1): 256-512 | To establish proton-proton coupling networks. Gradient-selected (gCOSY) provides cleaner spectra with reduced artifacts. |

| gHSQC | Scans: 8-16, TD(F2): 1024, TD(F1): 256, ¹JCH ≈ 145 Hz | To correlate directly bonded C-H pairs. The ¹JCH coupling constant is set to an average value for sp³ carbons. |

| gHMBC | Scans: 16-64, TD(F2): 2048, TD(F1): 256, LR-J ≈ 8 Hz | To identify long-range C-H correlations. The long-range coupling constant (LR-J) is optimized for 2- and 3-bond correlations. More scans are often required due to the smaller couplings. |

Data Analysis and Structural Elucidation: A Comparative Approach

The core of the elucidation process lies in comparing the NMR spectra of the unknown compound (N-Ethyl Azithromycin) with the fully assigned spectra of the parent compound, Azithromycin.

Reference Data: Azithromycin

The complete and unambiguous assignment of Azithromycin's ¹H and ¹³C NMR spectra in CDCl₃ has been previously published and serves as our foundational reference.[6]

Table 1: Key Reference ¹H and ¹³C Chemical Shifts for Azithromycin in CDCl₃ (Selected assignments based on Barber, J. (1991). Magnetic Resonance in Chemistry)[6]

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) |

| Aglycone Ring | |||

| C-9a (N-CH₃) | 41.9 | 2.51 | s |

| C-9 | N/A | 3.22 / 2.76 | m |

| C-10 | 74.0 | 3.55 | m |

| Desosamine Sugar | |||

| C-1' | 103.1 | 4.30 | d, 7.4 |

| C-3' | 68.8 | 2.44 | m |

| C-3' N(CH₃)₂ | 41.4 | 2.29 | s |

| Cladinose Sugar | |||

| C-1'' | 95.5 | 4.98 | d, 4.8 |

| C-3'' OCH₃ | 49.4 | 3.30 | s |

Predicted Spectral Changes for N-Ethyl Azithromycin

The introduction of an ethyl group at the N-9a position is expected to induce specific, predictable changes in the NMR spectra.

-

Disappearance of the N-CH₃ Signal: The most obvious change in both the ¹H and ¹³C spectra will be the disappearance of the N-methyl signal (¹H: ~2.51 ppm, s, 3H; ¹³C: ~41.9 ppm).

-

Appearance of N-CH₂-CH₃ Signals: New signals corresponding to the N-ethyl group will appear.

-

N-Methylene (N-CH₂): A quartet in the ¹H spectrum (due to coupling with the adjacent methyl group) is expected, likely shifted downfield from the original N-CH₃ signal due to the deshielding effect of the nitrogen and the change in substitution. A corresponding CH₂ signal will appear in the ¹³C spectrum.

-

Ethyl Methyl (CH₃): A triplet in the ¹H spectrum (due to coupling with the methylene protons) is expected, typically in the aliphatic region (~1.0-1.3 ppm). A corresponding CH₃ signal will appear in the ¹³C spectrum.

-

Table 2: Predicted ¹H and ¹³C NMR Data for the N-Ethyl Moiety

| Moiety | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Expected Multiplicity | Key HMBC Correlations |

| N-CH₂ -CH₃ | ~48-52 | ~2.6-2.9 | q | C-9, C-10, N-CH₂-C H₃ |

| N-CH₂-CH₃ | ~12-15 | ~1.1-1.3 | t | N-C H₂-CH₃ |

Confirming the Structure with 2D NMR

The following steps outline the logical interpretation of the 2D spectra to confirm the N-ethyl azithromycin structure.

Sources

- 1. A Process For Preparation Of Pure Azithromycin [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. CN104829662B - A kind of preparation method of azithromycin about material - Google Patents [patents.google.com]

- 4. EP1606299A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Quantitative Analysis of Azithromycin N-Ethyl Impurity in Bulk Drug Substances

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of the Azithromycin N-Ethyl impurity in bulk azithromycin drug substance. Azithromycin, a widely used macrolide antibiotic, can contain various process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product. The N-Ethyl analog is a potential process-related impurity. This document provides a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with UV detection, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, self-validating system suitability tests, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Impurity Profiling

Azithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its synthesis is a multi-step process where side reactions can lead to the formation of structurally related impurities. One such potential impurity is the this compound analog, which can arise from specific reagents or intermediates used during synthesis.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement.[2] Guidelines such as ICH Q3A(R2) mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] Even minor structural modifications to an API can alter its efficacy, safety profile, or stability. Therefore, a precise and reliable analytical method is essential to quantify the levels of impurities like this compound, ensuring that they do not exceed established safety thresholds.[4]

This protocol employs a reversed-phase HPLC (RP-HPLC) method, which is the technique of choice for analyzing azithromycin and its related substances due to its ability to separate structurally similar, non-volatile compounds.[5][6] The method is designed to be stability-indicating, meaning it can resolve the impurity from the main API and any potential degradation products that may form under stress conditions.[7]

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte and its impurities based on their hydrophobicity. A buffered mobile phase is used to control the ionization state of the basic azithromycin molecule and its analogs, ensuring reproducible retention times and symmetrical peak shapes. The elevated column temperature is employed to improve peak symmetry and reduce viscosity. Quantification is performed by comparing the peak area of the this compound impurity in the sample to that of a certified reference standard. UV detection is typically performed at a low wavelength (around 210-215 nm) as macrolides lack a strong chromophore.[3][4]

Materials and Reagents

| Material/Reagent | Grade/Specification | Recommended Supplier |

| Azithromycin Bulk Drug | USP/Ph. Eur. Grade | N/A |

| This compound Reference Standard | Certified, >95% purity | Veeprho/Simson Pharma |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific/Merck |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific/Merck |

| Potassium Phosphate, Monobasic (KH₂PO₄) | ACS Grade or higher | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Grade or higher | Sigma-Aldrich |

| Phosphoric Acid (H₃PO₄) | ACS Grade or higher | Sigma-Aldrich |

| Water | HPLC Grade/Milli-Q® | Millipore |

| Syringe Filters | 0.45 µm, PTFE or Nylon | Pall/Sartorius |

Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| Instrumentation | ||

| HPLC System | Agilent 1260 Infinity II, Waters Alliance iS, or equivalent | A standard quaternary or binary HPLC system with a UV/Vis detector is required. |

| Detector | UV/Vis Detector | Provides the necessary sensitivity at low UV wavelengths.[8] |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge, Phenomenex Luna) | The C18 stationary phase provides excellent retention and separation for macrolides. The 250 mm length ensures sufficient resolution. |

| Chromatographic Conditions | ||

| Mobile Phase A | 25 mM Potassium Phosphate buffer. Adjust to pH 7.5 with NaOH/H₃PO₄. | Buffering is critical for controlling the ionization of the amine groups on azithromycin and its analogs, ensuring consistent retention. |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | The organic modifier elutes the analytes from the C18 column. A mixture can optimize selectivity. |

| Gradient Program | Time (min) | %A |

| 0.0 | 60 | |

| 25.0 | 40 | |

| 30.0 | 40 | |

| 30.1 | 60 | |

| 40.0 | 60 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times. |

| Column Temperature | 50 °C | Elevated temperature improves peak shape, reduces backpressure, and can enhance resolution.[4] |

| Detection Wavelength | 210 nm | Azithromycin and its related compounds have poor UV absorbance; 210 nm provides a suitable signal.[3] |

| Injection Volume | 20 µL | Balances sensitivity with the potential for peak broadening from overloading. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |

Experimental Protocols

Preparation of Solutions

CAUTION: Handle all chemicals and standards with appropriate personal protective equipment (PPE).

-

Buffer Preparation (Mobile Phase A):

-

Weigh and dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC grade water.

-

Adjust the pH to 7.5 ± 0.05 using a 1 M Sodium Hydroxide solution or 1 M Phosphoric Acid.

-

Filter through a 0.45 µm membrane filter and degas before use.

-

-

Azithromycin Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 50 mg of Azithromycin bulk drug into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent. Mix thoroughly.

-

-

This compound Stock Solution (100 µg/mL):

-

Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be prepared fresh and protected from light where possible.

-

-

Calibration Standard Solutions:

-

Perform serial dilutions from the this compound Stock Solution using the Diluent to prepare a series of calibration standards.

-

A recommended range is 0.1 µg/mL to 5.0 µg/mL. This covers a range of 0.02% to 1.0% relative to a 500 µg/mL sample concentration.

-

-

Sample Preparation (Test Solution):

-

Accurately weigh approximately 25 mg of Azithromycin bulk drug into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent to achieve a final concentration of 500 µg/mL.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

-

System Suitability Testing (SST)

Rationale: SST is a non-negotiable part of the protocol that validates the chromatographic system's performance for the analysis. It ensures that the system is capable of providing accurate and precise results.[1]

-

Prepare a System Suitability Solution containing Azithromycin (approx. 500 µg/mL) and this compound (approx. 2.5 µg/mL).

-

Inject the SST solution five replicate times before starting the analysis.

-

Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between Azithromycin and this compound peaks | Ensures baseline separation for accurate integration. |

| Tailing Factor (T) | ≤ 2.0 for both peaks | Confirms good peak shape and column performance. |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for the peak area of this compound | Demonstrates the precision of the injection system. |

Analysis Workflow Diagram

Sources

- 1. antecscientific.com [antecscientific.com]

- 2. veeprho.com [veeprho.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newbioworld.org [newbioworld.org]

- 7. dspace.ceu.es [dspace.ceu.es]

- 8. researchgate.net [researchgate.net]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Azithromycin N-Ethyl Impurity

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Azithromycin N-Ethyl, a potential process-related impurity in Azithromycin drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions. The described protocol provides the specificity, linearity, accuracy, precision, and robustness necessary for reliable impurity profiling in pharmaceutical development and manufacturing.

Introduction: The Critical Role of Impurity Profiling